5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound with the molecular formula C11H14FN. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to the tetrahydroisoquinoline core, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to tetrahydroisoquinolines, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse downstream effects . The specific pathways and effects would depend on the compound’s targets and the biological context.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Preparation Methods
The synthesis of 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones, followed by cyclization to form the tetrahydroisoquinoline ring . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: The fluorine atom and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Comparison with Similar Compounds
5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.
Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.
Cherylline and Latifine: Naturally occurring tetrahydroisoquinolines with various biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties .
Properties
IUPAC Name |
5-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUBAVCYOPLLST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745111 |
Source
|
Record name | 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-29-6 |
Source
|
Record name | 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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